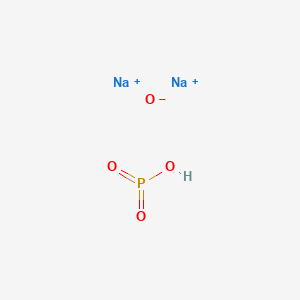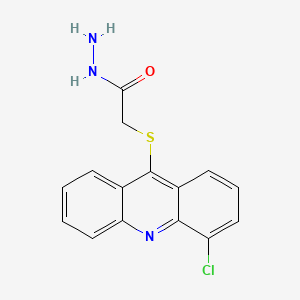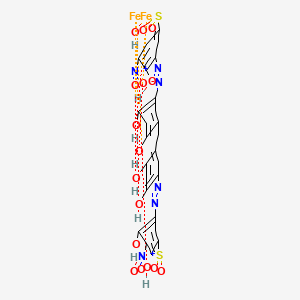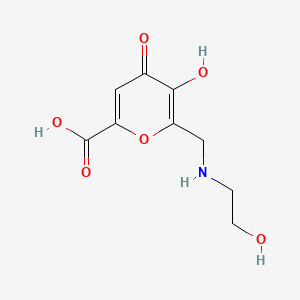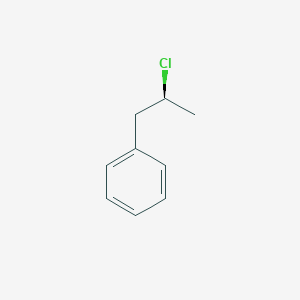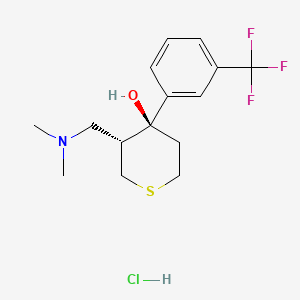
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that have significant applications in medicinal chemistry and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(±)- typically involves multi-step organic reactions. The process may start with the preparation of the thiopyran ring, followed by the introduction of the dimethylamino group and the trifluoromethylphenyl group. Common reagents used in these reactions include sulfur sources, amines, and trifluoromethylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thiopyran ring.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the molecule.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.
Trifluoromethylphenyl compounds: Molecules containing the trifluoromethylphenyl group but different core structures.
Dimethylamino compounds: Compounds with the dimethylamino group attached to various frameworks.
Uniqueness
The uniqueness of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(±)- lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
119558-35-9 |
|---|---|
分子式 |
C15H21ClF3NOS |
分子量 |
355.8 g/mol |
IUPAC 名称 |
(3R,4S)-3-[(dimethylamino)methyl]-4-[3-(trifluoromethyl)phenyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C15H20F3NOS.ClH/c1-19(2)9-13-10-21-7-6-14(13,20)11-4-3-5-12(8-11)15(16,17)18;/h3-5,8,13,20H,6-7,9-10H2,1-2H3;1H/t13-,14+;/m0./s1 |
InChI 键 |
WUWULONJWGXUFL-LMRHVHIWSA-N |
手性 SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
规范 SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


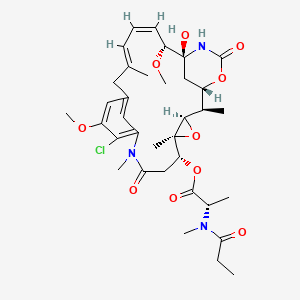

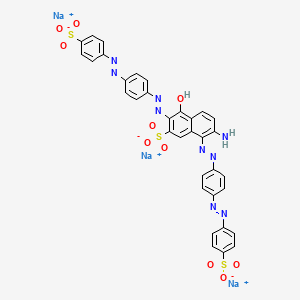
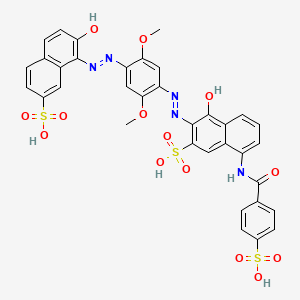
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
